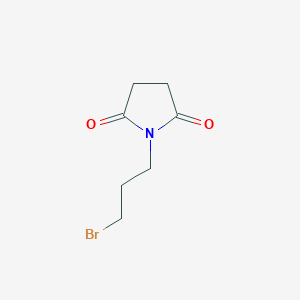

1-(3-Bromopropyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol . It is a derivative of pyrrolidine-2,5-dione, where a bromopropyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of pyrrolidine-2,5-dione with 3-bromopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrolidine-2,5-dione moiety can interact with active sites of enzymes, affecting their catalytic functions .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Chloropropyl)pyrrolidine-2,5-dione

- 1-(3-Iodopropyl)pyrrolidine-2,5-dione

- 1-(3-Fluoropropyl)pyrrolidine-2,5-dione

Uniqueness

1-(3-Bromopropyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis

Actividad Biológica

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound known for its diverse biological activities. With the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol, it belongs to the pyrrolidine-2,5-dione class, which has been linked to various pharmacological effects. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

This compound exhibits significant biochemical properties that influence various cellular processes. Notably, it interacts with enzymes such as human carbonic anhydrase isoenzymes hCA I and hCA II , which play crucial roles in physiological processes including respiration and acid-base balance. The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting cellular metabolism.

Biochemical Pathways

The compound's mechanism involves binding to active sites of target enzymes, leading to inhibition of their catalytic functions. This inhibition can affect critical signaling pathways involved in cell proliferation and apoptosis. Additionally, it has been suggested that the compound may cross the blood-brain barrier due to its predicted high gastrointestinal absorption and permeability.

Cellular Effects

This compound influences several cellular functions:

- Gene Expression : It can modulate gene expression related to cell growth and survival.

- Cell Signaling : The compound affects signaling pathways that are vital for normal cell function and response to stress.

- Metabolic Processes : By inhibiting key enzymes, it alters metabolic pathways that are essential for energy production and biosynthesis within cells.

Pharmacological Applications

Research indicates potential applications of this compound in various fields:

- Anticonvulsant Activity : Similar compounds have shown promise in treating seizures. For instance, derivatives of pyrrolidine-2,5-dione have been evaluated for their anticonvulsant properties in animal models .

- Cancer Therapy : The compound's ability to inhibit enzymes involved in tumor progression suggests a role in cancer treatment. Specifically, its derivatives may act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immune evasion.

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

- Anticonvulsant Evaluation : A study evaluated various pyrrolidine derivatives for their anticonvulsant properties using models like the maximal electroshock (MES) test. Some derivatives exhibited significant efficacy against seizures without notable toxicity .

- Anticancer Potential : Research on pyrrolidine derivatives demonstrated their effectiveness as IDO1 inhibitors, suggesting their potential utility in managing cancer through immune modulation.

Comparative Analysis of Related Compounds

The following table summarizes key biological activities associated with selected pyrrolidine derivatives:

Propiedades

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88661-56-7 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.